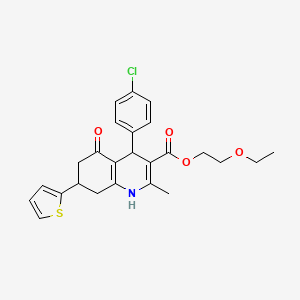![molecular formula C31H29ClFN5S B11078272 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11078272.png)
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound has a fascinating structure, combining multiple aromatic rings and heterocyclic motifs. Let’s break it down:
-
Core Structure: : The central core is a tetrahydrotriazacyclopenta[cd]azulene , which consists of a pentacyclic system with a nitrogen atom bridging two adjacent rings. This unique arrangement contributes to its intriguing properties.
-
Substituents: : The compound bears several substituents:
4-Chlorophenyl: Attached to one position.
2,5-Dimethylphenyl: Linked to another position.
4-Fluorophenylamino: This group is further connected to the central core.
Carbothioamide: The sulfur-containing functional group at the end.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but I’ll highlight a common one:
Cyclization Reaction: Start with a suitable precursor containing the necessary aromatic rings and functional groups.
Intramolecular Cyclization: Under specific conditions (often using Lewis acids or bases), the cyclization occurs, forming the tetrahydrotriazacyclopenta[cd]azulene core.
Substitution Reactions: Introduce the chloro, dimethyl, and fluorophenylamino substituents using appropriate reagents.
Industrial Production: While not widely produced industrially, research labs often synthesize it for scientific investigations.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially affecting its biological activity.
Reduction: Reduction processes may alter its properties.
Substitution: The chloro and fluorophenylamino groups are susceptible to substitution reactions.
Major Products: These reactions yield various derivatives, each with distinct properties.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.
Biological Studies: Investigating its effects on cell signaling pathways and protein interactions.
Materials Science: Its aromatic and heterocyclic nature makes it interesting for material design.
Mechanism of Action
Molecular Targets: It likely interacts with specific proteins or enzymes involved in cell growth or signaling.
Pathways: Further studies are needed to elucidate the precise pathways affected.
Comparison with Similar Compounds
Uniqueness: Its intricate structure sets it apart from other compounds.
Similar Compounds: While no direct analogs exist, related heterocyclic compounds with similar features include :
Properties
Molecular Formula |
C31H29ClFN5S |
|---|---|
Molecular Weight |
558.1 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-2-[(4-fluoroanilino)methyl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H29ClFN5S/c1-19-6-7-20(2)26(17-19)35-30(39)29-28(21-8-10-22(32)11-9-21)25-5-3-4-16-37-27(36-38(29)31(25)37)18-34-24-14-12-23(33)13-15-24/h6-15,17,34H,3-5,16,18H2,1-2H3,(H,35,39) |
InChI Key |
HOFYLMNSWSTNIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)CNC5=CC=C(C=C5)F)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Benzoimidazole, 2-(4-ethyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-](/img/structure/B11078211.png)
![N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11078213.png)
![N-mesityl-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11078218.png)
![4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl naphthalene-1-carboxylate](/img/structure/B11078227.png)

![ethyl 2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11078243.png)
![14-benzyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B11078249.png)
![2-(benzylsulfanyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B11078252.png)
![(4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11078254.png)
![(2E)-2-cyano-3-(1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11078266.png)
![8,9-diethoxy-4-(3-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11078269.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11078274.png)
